4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester

描述

Chemical Classification and Nomenclature

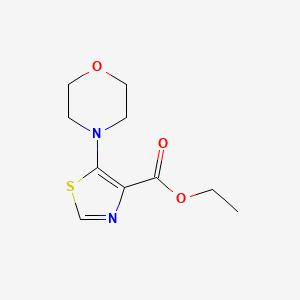

4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester belongs to the heterocyclic compound class, specifically thiazole derivatives , characterized by a five-membered ring containing nitrogen and sulfur atoms. Its systematic IUPAC name is ethyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate , reflecting:

- A thiazole core (positions 1–3 for the heteroatoms).

- A morpholine substituent at position 5.

- An ethyl ester group at position 4.

Common synonyms include ethyl 5-morpholinothiazole-4-carboxylate and 5-(4-morpholinyl)-4-thiazolecarboxylic acid ethyl ester. The CAS Registry Number 126533-95-7 corresponds to its structural analog ethyl 2-morpholino-1,3-thiazole-4-carboxylate, highlighting positional isomerism in substitution patterns.

Historical Context and Development

Thiazole derivatives gained prominence in the mid-20th century for their pharmacological potential. The synthesis of morpholine-substituted thiazoles emerged in the 1990s, driven by interest in their bioactivity. This compound was first reported in patent literature as an intermediate in kinase inhibitor development. Advances in Hantzsch thiazole synthesis and Buchwald-Hartwig coupling enabled efficient routes to such derivatives, as demonstrated in studies optimizing heterocyclic drug candidates.

Structural Characteristics and Properties

The molecule features three distinct moieties:

- Thiazole Ring : Aromatic 1,3-thiazole core with delocalized π-electrons.

- Morpholine Substituent : A six-membered saturated ring with one nitrogen and one oxygen atom, conferring polarity and basicity.

- Ethyl Ester Group : Enhances lipophilicity and stabilizes the carboxylic acid functionality.

Key structural data:

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃S | |

| Molecular Weight | 242.30 g/mol | |

| Crystal System | Monoclinic (analog data) |

Physicochemical Parameters

Critical properties include:

- Melting Point : 88.5–90°C, indicative of moderate intermolecular forces.

- LogP : 1.22 (predicted), suggesting balanced lipophilicity for membrane permeability.

- Solubility :

Spectroscopic signatures:

Position in Thiazole Derivative Classification

This compound falls into two subcategories:

- Morpholine-Thiazole Hybrids : Leverage morpholine’s conformational flexibility for target binding.

- Ester-Functionalized Thiazoles : Serve as prodrugs or intermediates for carboxylic acid derivatives.

Comparative analysis with related structures:

| Derivative | Substituents | Bioactivity Relevance |

|---|---|---|

| Ethyl 2-morpholinothiazole-4-carboxylate | Morpholine at C2 | Kinase inhibition |

| 4-Phenylthiazole-5-carboxylates | Aromatic at C4 | Anticancer leads |

This structural diversity underscores its role in medicinal chemistry and material science innovation.

属性

IUPAC Name |

ethyl 5-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-2-15-10(13)8-9(16-7-11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFRJXZJJCJGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester typically involves the reaction of thiazole derivatives with morpholine and ethyl ester groups under controlled conditions. One common method includes the condensation of 4-thiazolecarboxylic acid with morpholine in the presence of a suitable catalyst, followed by esterification with ethanol to form the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

化学反应分析

Types of Reactions

4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The thiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or acyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

科学研究应用

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. The compound has been studied for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. For instance, derivatives of thiazolecarboxylic acids have shown effectiveness against various strains of bacteria and fungi .

Anticancer Potential

Thiazole derivatives are also explored in cancer therapy. Studies have demonstrated that certain thiazolecarboxylic acid derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation. The ethyl ester form may enhance bioavailability and efficacy compared to its acid counterpart .

Neurological Applications

The compound's structure suggests potential use as a modulator of neurotransmitter systems. Research has indicated that thiazole derivatives can act as antagonists at metabotropic glutamate receptors (mGluR), which are implicated in neurodegenerative diseases and psychiatric disorders . This opens avenues for developing treatments for conditions such as Alzheimer's disease and schizophrenia.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives demonstrated that compounds similar to 4-thiazolecarboxylic acid exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results suggested that these compounds could serve as templates for new antibiotic drugs .

Case Study 2: Cancer Cell Apoptosis

In vitro studies have shown that specific thiazole derivatives can induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential, indicating potential for therapeutic development against cancer .

作用机制

The mechanism of action of 4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Similar Thiazolecarboxylic Acid Ethyl Esters

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2-, 4-, and 5-positions of the thiazole ring, influencing their chemical and physical properties:

Physicochemical Properties

- Solubility : The morpholinyl group in the target compound increases water solubility compared to lipophilic analogs like the trifluoromethylphenyl derivative .

- Reactivity : Bromo and nitro substituents enhance electrophilicity, enabling nucleophilic substitution (e.g., Suzuki coupling for the bromo analog) .

- Thermal Stability : Methyl and trifluoromethyl groups improve thermal stability, as seen in analogs with melting points >200°C .

生物活性

4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The morpholinyl group contributes to its solubility and interaction with biological targets. The ethyl ester moiety enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazolecarboxylic acids exhibit significant antimicrobial properties. For instance, compounds similar to 4-thiazolecarboxylic acid have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

- Case Study : A study evaluating various thiazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The antioxidant capacity of thiazole derivatives has been assessed using DPPH and ABTS assays. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress.

- Research Findings : A specific derivative demonstrated an IC50 value comparable to ascorbic acid, indicating strong antioxidant potential .

Antiviral Activity

Thiazole derivatives have been explored for their antiviral properties, particularly against influenza virus neuraminidase. Compounds in this class were synthesized and evaluated for their inhibitory effects on viral replication.

- Example : One derivative showed an IC50 of 0.14 µM against influenza A neuraminidase, suggesting potential for development as antiviral agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.

- Receptor Binding : Its structure allows it to bind effectively to various receptors, modulating biological responses.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Thiazolecarboxylic acid, 5-(4-morpholinyl)-, ethyl ester, and how do reaction conditions influence yield?

- Methodology : A common approach involves condensation of ethyl α-chloroacetoacetate with thiourea under acidic conditions, followed by alkylation or Arndt-Eistert reactions to introduce the morpholine moiety . For example, ethyl 2-chloro-4-methyl-5-thiazolecarboxylate can be synthesized from ethyl 3-thiocyano-3-acetoxypropionate (U.S. Patent method) and further functionalized. Optimal yields (~60-75%) are achieved using refluxing acetic acid with sodium acetate as a base .

Q. How can structural confirmation of this compound be reliably performed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Analyze the morpholine proton signals (δ 3.6–3.8 ppm for N-CH₂-O groups) and thiazole ring protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 256.05 for C₁₁H₁₄N₂O₃S) and fragmentation patterns .

- IR : Key peaks include C=O stretching (~1700 cm⁻¹) and C-N (morpholine) at ~1250 cm⁻¹ .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Methodology : Ethyl acetate or dichloromethane is preferred for extraction due to the compound’s moderate polarity. Recrystallization from acetic acid or ethanol/water mixtures (7:3 v/v) improves purity (>95%) . For chromatographic purification, use silica gel with hexane/ethyl acetate (3:1) as the mobile phase .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s electronic properties and reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron density distribution. The morpholine group enhances nucleophilicity at the thiazole C-2 position due to electron donation via the N-CH₂-O moiety. This can be validated through Hammett substituent constants (σₚ ≈ −0.15 for morpholine) and reaction kinetics with electrophiles .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in cytotoxicity assays (e.g., IC₅₀ values varying by 10-fold) may arise from differences in cell lines or assay conditions. Standardize testing using:

- Cell lines : MCF-7 (breast cancer) and HCT-116 (colon cancer) with 72-hour incubation .

- Controls : Include reference compounds like doxorubicin and normalize data to cell viability via MTT assays .

Q. What mechanistic insights explain the compound’s activity in catalytic reactions or biological targets?

- Methodology : For catalytic applications (e.g., Suzuki coupling), the thiazole ring acts as a directing group, coordinating Pd(0) at the C-5 position. In biological contexts, molecular docking (AutoDock Vina) reveals binding to kinase ATP pockets (e.g., EGFR with ΔG ≈ −9.2 kcal/mol) via hydrogen bonds between the morpholine oxygen and Lys721 . Validate using mutagenesis studies on key residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。